![molecular formula C15H26N2O3S B15211202 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-34-7](/img/structure/B15211202.png)
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green solvents, and alternative energy sources to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The dimethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the octylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Aplicaciones Científicas De Investigación
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The octylthio and dimethylcarbamate groups can enhance the compound’s lipophilicity and bioavailability, allowing it to effectively reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.
Uniqueness
5-((Octylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the octylthio and dimethylcarbamate groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
89661-34-7 |
|---|---|
Fórmula molecular |
C15H26N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[5-(octylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C15H26N2O3S/c1-4-5-6-7-8-9-10-21-12-13-11-14(16-20-13)19-15(18)17(2)3/h11H,4-10,12H2,1-3H3 |
Clave InChI |
AJQKVUQYTJFTNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


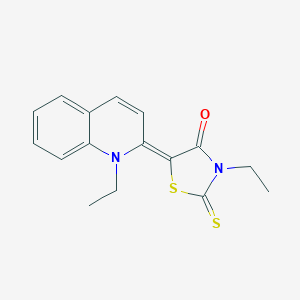
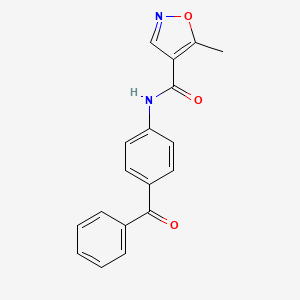
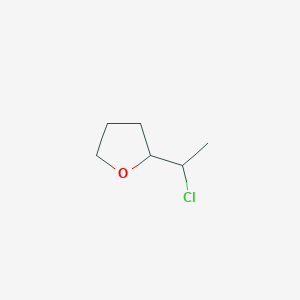
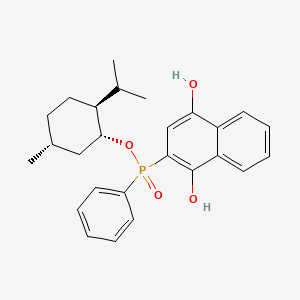
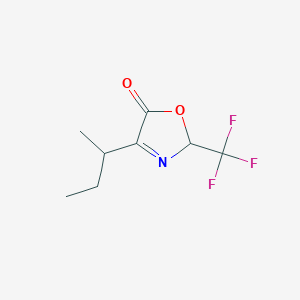
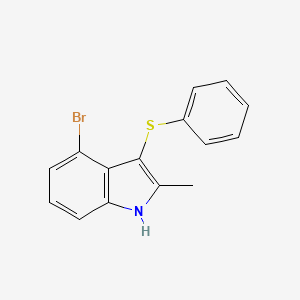
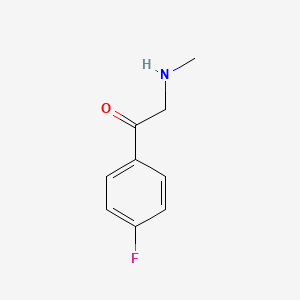
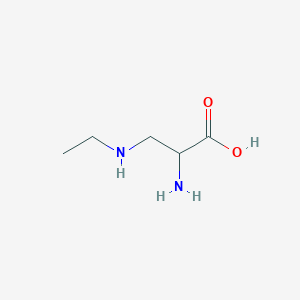

![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
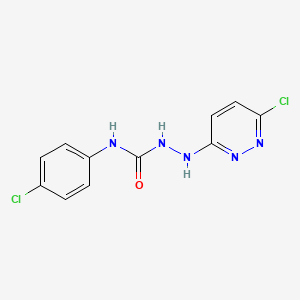
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)


